molecular formula C9H9FO3 B1581197 Methyl 3-fluoro-4-methoxybenzoate CAS No. 369-30-2

Methyl 3-fluoro-4-methoxybenzoate

Cat. No.: B1581197
CAS No.: 369-30-2
M. Wt: 184.16 g/mol
InChI Key: MIKOKYAREMINFF-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-fluoro-4-methoxybenzoate, a compound synthesized from various chemical reactions, has shown significant potential in scientific research. The synthesis processes often involve bromination, hydrolysis, and esterification, leading to high yields and purity. For instance, Chen Bing-he (2008) demonstrated a synthesis method yielding approximately 47% overall yield and 99.8% purity through a series of chemical reactions starting from 4-bromo-2-fluorotoluene (Chen Bing-he, 2008).

Biochemical Applications

This compound and related compounds have been explored for their biochemical applications. For example, studies have shown that methylcorrinoid-containing proteins can transfer methyl groups from methanol or methoxyaromatics, like 3,4-dimethoxybenzoate, to dl-tetrahydrofolate in microbial processes. This reveals a potential role in metabolic pathways and enzymatic reactions involving corrinoid-dependent methyl transfer (Stupperich & Konle, 1993).

Industrial and Environmental Relevance

In industrial and environmental contexts, this compound derivatives have been studied for their role in various processes. For example, the compound and its derivatives have been implicated in anaerobic O-demethylation reactions, which are crucial for understanding the breakdown of complex organic molecules in the environment (Stupperich, Konle, & Eckerskorn, 1996).

Potential Medical Applications

While the direct medical applications of this compound itself are not well documented, the process of synthesizing related compounds has potential implications in drug development and pharmacology. For instance, compounds like 4-chloro-2-fluoroanisole, synthesized through a series of reactions including methoxylation, could be intermediates in the development of various pharmacologically active molecules (Zhou Yu, 2002).

Analytical Chemistry

In analytical chemistry, fluorinated derivatives of similar compounds have been used to detect aromatic metabolites, emphasizing the potential of this compound in analytical methods and studies (Londry & Fedorak, 1993).

Properties

IUPAC Name

methyl 3-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKOKYAREMINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343878
Record name Methyl 3-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-30-2
Record name Benzoic acid, 3-fluoro-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-fluoro-4-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-4-hydroxybenzoic acid (500 mg, 3.2 mmol), cesium carbonate (3.1 g, 9.6 mmol) and iodomethane (440 μl, 7.0 mmol) in dimethylformamide (7 mL) was stirred at room temperature for 4 hours. The mixture was diluted with ethyl acetate and washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, brine, then dried over anhydrous sodium sulfate. Filtration and concentration afforded 534 mg, 2.9 mmol (92%) of methyl 3-fluoro-4-(methyloxy)benzoate. MS (EI) for C9H9FO3: 185 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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